N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains an oxalamide group and a dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a piperidine ring, an oxalamide group, and a dimethylphenyl group. Piperidine is a heterocyclic organic compound, and it’s often used as a building block in the synthesis of more complex organic molecules .Scientific Research Applications
Catalytic Applications
Cu/Oxalic Diamide-Catalyzed Coupling Reactions
- Oxalamide derivatives, similar to N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide, have been used as ligands in copper-catalyzed coupling reactions of aryl halides with alkynes. These reactions are efficient and yield a diverse array of internal alkynes, demonstrating the ligands' effectiveness in facilitating carbon-carbon bond formation under relatively mild conditions (Chen et al., 2023).
Synthetic Methodologies
Novel Acid-Catalyzed Rearrangements
- A novel synthetic approach utilizing oxalamide derivatives for generating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via acid-catalyzed rearrangement of oxiranes demonstrates the versatility of oxalamides in organic synthesis. This methodology provides a straightforward route to anthranilic acid derivatives and oxalamides, highlighting their significance in synthetic organic chemistry (Mamedov et al., 2016).
Structural and Solution Chemistry
Dinuclear Gold(III) Compounds with Oxo Complexes
- Research on dinuclear gold(III) oxo complexes involving similar structural frameworks to oxalamide derivatives has explored their antiproliferative effects and binding properties with DNA and proteins. This study underscores the potential therapeutic applications of such compounds in treating cancer, providing insights into their mechanism of action at the molecular level (Casini et al., 2006).
Nonlinear Optical Properties
4-Substituted Arylidene Oxazolones
- Compounds structurally related to oxalamides have been investigated for their nonlinear optical properties, showcasing the impact of electron-withdrawing groups on enhancing their optical limiting behavior. This research suggests potential applications in developing materials for photonic and optoelectronic devices (Murthy et al., 2013).
Mechanism of Action
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-15-5-3-7-19(16(15)2)25-21(28)20(27)24-13-17-8-11-26(12-9-17)22(29)18-6-4-10-23-14-18/h3-7,10,14,17H,8-9,11-13H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVGWXPFSSGVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.